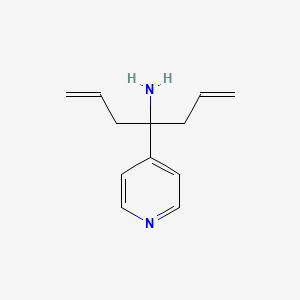

1-Allyl-1-pyridin-4-yl-but-3-enylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

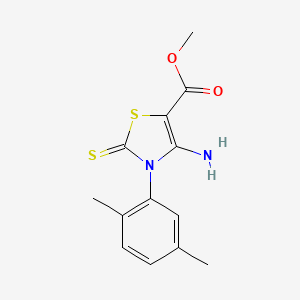

1-Allyl-1-pyridin-4-yl-but-3-enylamine is a compound of interest in the field of organic chemistry, especially in the synthesis of complex molecules and chemical reactions involving pyridinyl derivatives. This compound, due to its unique structure, participates in various chemical processes, leading to the formation of novel compounds with significant properties.

Synthesis Analysis

The synthesis of related compounds, such as 1-(2-pyridyl)-3-butenamine, demonstrates the utility of allylmetal reagents in adding to imine derivatives to achieve high enantiomeric purity of target molecules (Alvaro & Savoia, 1996). Another example involves a one-pot assembly of 4-allyl-3-pyridinecarboxaldehyde leading to the synthesis of nicotine analogues through intramolecular cycloaddition (Luo et al., 2004).

Molecular Structure Analysis

The structure of related compounds has been characterized through various spectroscopic methods, including IR-NMR spectroscopy and X-ray diffraction, revealing intricate details about the molecular geometry and electronic structure (Cansiz et al., 2012). These studies provide insights into the conformational flexibility and electronic properties, crucial for understanding the chemical behavior of 1-Allyl-1-pyridin-4-yl-but-3-enylamine.

Chemical Reactions and Properties

1-Allyl-1-pyridin-4-yl-but-3-enylamine is expected to engage in a range of chemical reactions, such as allylic substitutions, where the allyl group can participate in nucleophilic additions or be replaced by other groups under catalytic conditions, influencing the synthesis of diverse organic molecules (Chianese et al., 2009).

Physical Properties Analysis

While specific studies on 1-Allyl-1-pyridin-4-yl-but-3-enylamine are not detailed, the physical properties of similar compounds suggest they exhibit significant solubility in organic solvents, which is essential for their application in organic synthesis. The crystalline structure and solubility properties can be deduced from techniques like X-ray crystallography (Ataol & Ekici, 2014).

Chemical Properties Analysis

The chemical properties of 1-Allyl-1-pyridin-4-yl-but-3-enylamine, including reactivity and stability, are pivotal for its application in chemical syntheses. The compound's interaction with metal catalysts and participation in coupling reactions demonstrates its versatility in organic synthesis. The compound's ability to undergo transformations under various conditions reflects its utility in synthesizing pharmacologically relevant molecules (Zhou & Alper, 1992).

Scientific Research Applications

1. Catalyst Design and Organometallic Complex Synthesis

1-Allyl-1-pyridin-4-yl-but-3-enylamine is explored in the synthesis of rigid, bidentate N-heterocyclic carbene-pyridine ligands. These ligands are used to create cationic palladium-allyl complexes, which serve as active catalysts in allylic substitution reactions (Chianese et al., 2009).

2. Organic Synthesis and Ligand Applications

In the field of organic chemistry, 1-Allyl-1-pyridin-4-yl-but-3-enylamine is used in the synthesis of pyrrolidines and pyrrolidinones, catalyzed by rhodium complexes (Zhou & Alper, 1992). Additionally, it plays a role in the regiospecific synthesis of allyl- and cyclopropylmethyl-substituted malonic and acetoacetic esters via reactions with organocobalt complexes (Veber et al., 1981).

3. Sensory Applications and Nanotechnology

A novel application in the field of sensor technology and nanofibers involves the use of 1-Allyl-1-pyridin-4-yl-but-3-enylamine in the assembly of a polymeric-based ternary europium (III) complex system, which is used for optical sensing structures (Li et al., 2019).

4. Kinetic Resolution and Stereochemistry

The compound has also been utilized in the kinetic resolution of allylic amines by acylation, showcasing its importance in stereochemistry and catalysis (Klauber et al., 2011).

5. Coordination Chemistry and Ligand Behavior

Research has explored its use in coordination chemistry, particularly in the context of allylpalladium complexes with pyridylpyrazole ligands. This research is significant for understanding the behavior of these complexes in various reactions (Montoya et al., 2007).

6. Corrosion Inhibition

In the realm of materials science, 1-Allyl-1-pyridin-4-yl-but-3-enylamine has been studied for its application in corrosion inhibition. Specifically, its derivatives have shown efficacy in inhibiting mild steel corrosion (Orhan et al., 2012).

Safety And Hazards

properties

IUPAC Name |

4-pyridin-4-ylhepta-1,6-dien-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-7-12(13,8-4-2)11-5-9-14-10-6-11/h3-6,9-10H,1-2,7-8,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRUAEWMWKKGLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)(C1=CC=NC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-1-pyridin-4-yl-but-3-enylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2485509.png)

![methyl 4-[({[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2485511.png)

![1-Carbazol-9-yl-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-2-ol](/img/structure/B2485513.png)

![7'-chloro-1-(3,5-dimethylbenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2485514.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2485518.png)

![(E)-N-[2-(Benzotriazol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2485520.png)

![6-(4-Ethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2485525.png)